Ronomilast

Description

Overview of Cyclic Nucleotide Signaling and Inflammatory Homeostasis

Cyclic nucleotides, cAMP and cGMP, act as crucial second messengers within cells, mediating a wide range of biological processes, including those central to inflammation and immune responses. mdpi.comfrontiersin.orgnih.govresearchgate.net The intracellular concentrations of these cyclic nucleotides are tightly controlled by a balance between their synthesis by adenylyl cyclases and guanylyl cyclases, respectively, and their hydrolysis by phosphodiesterase (PDE) enzymes. mdpi.comnih.govnih.gov In the context of inflammation, cAMP is generally considered an anti-inflammatory mediator. frontiersin.org Elevated levels of cAMP can suppress the production of pro-inflammatory cytokines and chemokines while increasing the production of anti-inflammatory mediators. ontosight.ainih.gov This modulation of cytokine profiles is critical for resolving inflammation and restoring tissue homeostasis. frontiersin.org

Role of Phosphodiesterases in Cellular Regulation and Disease Pathogenesis

Phosphodiesterases comprise a superfamily of enzymes responsible for the hydrolysis and inactivation of cAMP and cGMP. nih.govnih.gov There are 11 distinct PDE families (PDE1-PDE11), encoded by 21 genes, exhibiting differential substrate specificities, kinetic properties, and cellular distribution. nih.govnih.govahajournals.org This diversity allows for the fine-tuning of cyclic nucleotide signaling within specific cellular compartments and tissues. nih.govahajournals.org Dysregulation of PDE activity or expression has been implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurological conditions, and various inflammatory and autoimmune diseases. mdpi.comnih.govnih.govfrontiersin.orgnih.gov By controlling the degradation of cAMP and cGMP, PDEs significantly influence cellular functions such as proliferation, migration, differentiation, and the release of inflammatory mediators. nih.govfrontiersin.orgahajournals.org

Rationale for Targeting PDE4 in Immunological and Inflammatory Conditions

Phosphodiesterase 4 (PDE4) is a major cAMP-hydrolyzing enzyme predominantly expressed in immune and inflammatory cells, including monocytes, macrophages, neutrophils, lymphocytes, and dendritic cells. frontiersin.orgnih.govwikipedia.org The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. nih.govmdpi.com Given its prevalence in key inflammatory cells and its specific action on cAMP, PDE4 has emerged as a highly attractive therapeutic target for a wide range of immunological and inflammatory disorders. nih.govwikipedia.orgmdpi.comd-nb.info Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. ontosight.ainih.gov This activation results in a cascade of anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production (such as TNF-α, IL-12, and IL-17) and the upregulation of anti-inflammatory cytokines (like IL-10). ontosight.ainih.govresearchgate.netunimi.it Targeting PDE4 offers a strategy to modulate the immune response and reduce inflammation by directly impacting the signaling pathways within the cells central to these processes. d-nb.infonih.gov

Emergence of Ronomilast as a Selective PDE4 Inhibitor in Therapeutic Development

This compound, also known by its developmental codes AWD 12353 and ELB 353, is a small molecule that has been investigated as a selective inhibitor of phosphodiesterase 4. ontosight.airesearchgate.netmdpi.comencyclopedia.pubresearchgate.net Its mechanism of action involves blocking the catalytic activity of PDE4, thereby increasing intracellular cAMP levels in target cells. ontosight.aiontosight.ai This leads to the downstream anti-inflammatory effects associated with elevated cAMP, such as reduced production of pro-inflammatory mediators. ontosight.ainih.gov

This compound is based on a 1H-pyrrolopyridine core structure and was developed for potential oral administration, particularly for the treatment of pulmonary diseases. researchgate.netmdpi.comencyclopedia.pub Preclinical studies have demonstrated its potency and efficacy in inhibiting PDE4 activity and reducing inflammation in relevant models. For instance, this compound has shown high efficacy in inhibiting LPS-induced pulmonary neutrophilia in vivo. researchgate.netmdpi.comencyclopedia.pub

Research findings on this compound highlight its potent inhibitory activity against PDE4. One study reported an IC50 value of 3 nM for this compound, indicating its high affinity for the enzyme. researchgate.netmdpi.comencyclopedia.pub

| Compound | Target | IC50 (nM) | Preclinical Efficacy Model | Key Finding |

| This compound | PDE4 | 3 | LPS-induced pulmonary neutrophilia | High efficacy in inhibiting neutrophilia. researchgate.netmdpi.comencyclopedia.pub |

The development of this compound has included preclinical and clinical trial phases to assess its potential therapeutic utility in inflammatory conditions. ontosight.ai While specific detailed clinical trial results for this compound itself are not extensively publicly detailed in the provided search results beyond mention of Phase I trials researchgate.netmdpi.comencyclopedia.pub, its emergence is part of the broader effort to develop selective PDE4 inhibitors with improved therapeutic profiles for inflammatory disorders. nih.govmdpi.com The rationale behind its investigation aligns with the established role of PDE4 in immune cell function and the potential of PDE4 inhibitors to modulate inflammatory responses relevant to diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis. ontosight.ainih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

418794-42-0 |

|---|---|

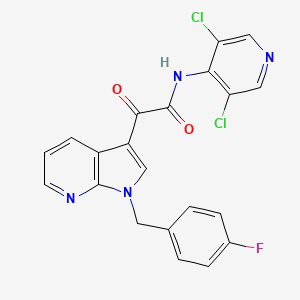

Molecular Formula |

C21H13Cl2FN4O2 |

Molecular Weight |

443.3 g/mol |

IUPAC Name |

N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]-2-oxoacetamide |

InChI |

InChI=1S/C21H13Cl2FN4O2/c22-16-8-25-9-17(23)18(16)27-21(30)19(29)15-11-28(20-14(15)2-1-7-26-20)10-12-3-5-13(24)6-4-12/h1-9,11H,10H2,(H,25,27,30) |

InChI Key |

JERXUPDBWDWFCF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(N=C1)N(C=C2C(=O)C(=O)NC3=C(C=NC=C3Cl)Cl)CC4=CC=C(C=C4)F |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=C2C(=O)C(=O)NC3=C(C=NC=C3Cl)Cl)CC4=CC=C(C=C4)F |

Appearance |

Solid powder |

Other CAS No. |

418794-42-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ELB353; ELB-353; ELB 353; Elbimilast; Ronomilast. |

Origin of Product |

United States |

Enzymatic and Molecular Mechanisms of Ronomilast S Action

Ronomilast's Interaction with Phosphodiesterase 4 Isoforms

Phosphodiesterase 4 enzymes exist as four distinct subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. nih.gov These subtypes, encoded by separate genes, exhibit variations in their expression profiles across different tissues and cell types, contributing to the compartmentalization and specificity of cAMP signaling. nih.govresearchgate.net this compound functions by inhibiting the activity of these PDE4 isoforms.

| Compound | General PDE4 IC₅₀ (nM) |

| This compound | 3 - 3.5 |

PDE4 enzymes possess a conserved catalytic domain responsible for the hydrolysis of cAMP. researchgate.netmdpi.com Inhibitors like this compound bind to this catalytic pocket to exert their effect. The binding of PDE4 inhibitors typically involves interactions with conserved amino acid residues within the active site, including hydrophobic interactions and hydrogen bonds. nih.govencyclopedia.pubmdpi.comscribd.commdpi.com The catalytic pocket can be further divided into subpockets that accommodate different structural features of inhibitors. encyclopedia.pubmdpi.comscribd.com

While the general principles of PDE4 inhibitor binding to the catalytic site are understood through studies of various compounds, specific detailed information regarding conformational changes induced solely by this compound binding within the PDE4 catalytic pocket is not extensively described in the provided search results. Studies on other PDE4 inhibitors have indicated that inhibitor occupancy of the catalytic pocket can stabilize certain enzyme conformations, such as a "capped state" involving the UCR2 module in PDE4A4, which can influence the enzyme's cellular localization and protein interactions. mdpi.com However, whether this compound induces similar or distinct conformational changes requires specific structural or molecular dynamics studies focused on this compound-bound PDE4.

The fundamental enzymatic action of this compound as a PDE4 inhibitor directly leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). ontosight.ai PDE4 is the primary enzyme responsible for hydrolyzing cAMP in many cell types, particularly those involved in the immune and inflammatory responses. ontosight.ainih.govresearchgate.net By blocking this degradation pathway, this compound causes the accumulation of cAMP within the cell. Elevated cAMP levels serve as a critical second messenger, triggering downstream signaling events that mediate a variety of cellular processes, including the modulation of inflammatory responses. ontosight.ainih.govresearchgate.net

Downstream Signaling Pathway Modulation

The increase in intracellular cAMP levels resulting from PDE4 inhibition by this compound has significant downstream effects on key signaling pathways, most notably the Protein Kinase A (PKA) pathway and the Exchange Proteins Activated by cAMP (Epac) pathways. ontosight.ainih.govresearchgate.net

Elevated intracellular cAMP levels directly activate Protein Kinase A (PKA). ontosight.ainih.govresearchgate.net PKA is a tetrameric enzyme consisting of regulatory and catalytic subunits. cAMP binds to the regulatory subunits, causing their dissociation from the catalytic subunits, thereby releasing the active catalytic subunits. nih.gov These activated catalytic subunits of PKA can then phosphorylate a variety of target proteins within the cell, including transcription factors such as cAMP-responsive element binding protein (CREB) and activating transcription factor 1 (ATF-1). nih.govresearchgate.net Phosphorylation of these transcription factors can alter gene expression, leading to reduced production of pro-inflammatory cytokines and increased production of anti-inflammatory cytokines, contributing to the anti-inflammatory effects associated with PDE4 inhibition. nih.govresearchgate.net While the general mechanism of PKA activation by increased cAMP due to PDE4 inhibition is well-established, specific experimental data quantifying this compound's direct impact on PKA activation levels or the phosphorylation status of its downstream targets were not found in the provided search results.

In addition to activating PKA, increased intracellular cAMP levels also engage the Exchange Proteins Activated by cAMP (Epac1 and Epac2) pathways. nih.govresearchgate.net Epac proteins are guanine (B1146940) nucleotide exchange factors that are directly activated by binding to cAMP. nih.govresearchgate.net Upon activation, Epac proteins facilitate the activation of small GTPases, particularly Rap1. researchgate.net The Epac-Rap1 signaling pathway is involved in a range of cellular functions, including cell adhesion, cell-cell junction formation, and the modulation of inflammatory responses. researchgate.net Activation of Epac pathways by PDE4 inhibitors can serve as an alternative or complementary mechanism to PKA activation in mediating the anti-inflammatory and other cellular effects. researchgate.netnih.gov Similar to PKA, while the engagement of Epac pathways is a known consequence of increased cAMP due to PDE4 inhibition, specific research findings detailing this compound's direct effects on Epac activation or downstream signaling components like Rap1 were not identified in the surveyed literature.

Impact on cAMP-Responsive Element Binding Protein (CREB) and Activating Transcription Factor 1 (ATF-1) Phosphorylation

A significant molecular outcome of PKA activation, resulting from PDE4 inhibition by this compound, is the phosphorylation of transcription factors such as cAMP-responsive element binding protein (CREB) and activating transcription factor 1 (ATF-1). nih.govresearchgate.netreumatologiaclinica.org CREB and ATF-1 are members of the bZIP transcription factor family and are involved in regulating the expression of numerous genes. plos.orgscienceopen.com Phosphorylation of CREB and ATF-1 by PKA influences their transcriptional activity. nih.govresearchgate.netreumatologiaclinica.org This phosphorylation is linked to an increase in the production of anti-inflammatory cytokines and the regulation of genes associated with cell growth and survival. nih.govresearchgate.netreumatologiaclinica.org Studies on related PDE4 inhibitors have demonstrated that PKA activation leads to the phosphorylation of CREB and ATF-1, contributing to the reduction of inflammatory cytokines and an increase in anti-inflammatory cytokines. nih.govresearchgate.net

Cellular and Immunomodulatory Effects Mediated by PDE4 Inhibition

The inhibition of PDE4 by this compound and the subsequent increase in intracellular cAMP levels exert broad cellular and immunomodulatory effects, primarily by influencing the production of cytokines and modulating the function of various immune cells. ontosight.ainih.govresearchgate.net

Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β, IL-12)

A key anti-inflammatory effect of PDE4 inhibition is the suppression of the production of major pro-inflammatory cytokines. Research indicates that PDE4 inhibitors can reduce the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Interleukin-12 (B1171171) (IL-12). ontosight.aiencyclopedia.pubnih.govjyoungpharm.orgresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgnih.govmdpi.comnih.gov These cytokines play critical roles in initiating and propagating inflammatory responses. frontiersin.orgmdpi.comthermofisher.com By reducing their levels, PDE4 inhibition helps to attenuate inflammation. The suppression of TNF-α production in monocytes by PDE4 inhibitors has been observed in in vitro studies. nih.gov

Modulation of Innate and Adaptive Immune Cell Function

PDE4 enzymes are widely expressed in various immune cells, making them significant targets for modulating both innate and adaptive immunity. nih.govresearchgate.netresearchgate.netfrontiersin.org

Effects on Macrophages, Neutrophils, Monocytes, and Dendritic Cells

PDE4 inhibition has shown regulatory activities in key innate immune cells, including macrophages, neutrophils, monocytes, and dendritic cells (DCs). nih.govresearchgate.netdovepress.commdpi.comfrontiersin.orgnih.govmdpi.com These cells are crucial components of the initial immune response and antigen presentation. dovepress.comfrontiersin.orgnih.govmdpi.com Inhibition of PDE4 can affect their activation status, migration, phagocytosis, and cytokine production. nih.govresearchgate.netmdpi.commdpi.com For instance, PDE4 inhibitors can inhibit inflammatory responses from macrophages, monocytes, neutrophils, and DCs. nih.govresearchgate.net

Influence on T Helper Cell Subsets (Th1, Th2, Th17) Cytokine Secretion

PDE4 inhibition also influences the function and cytokine secretion profiles of adaptive immune cells, particularly T helper (Th) cell subsets. Studies have demonstrated that PDE4 inhibition can affect T cell activation and reduce the release of cytokines and chemokines from Th1, Th2, and Th17 cells. nih.govresearchgate.netmdpi.comnih.govresearchgate.net While the effects can be complex and context-dependent, PDE4 inhibitors generally tend to suppress the production of pro-inflammatory Th1 and Th17 cytokines. mdpi.comnih.gov Some evidence also suggests a potential to increase Th2 cells or induce a preferential Th2 skewing of effector T cells, which can be relevant in certain inflammatory conditions. frontiersin.orgmdpi.com

Inhibition of Leukocyte Activation and Infiltration

The elevation of intracellular cAMP levels mediated by this compound's inhibition of PDE4 leads to a cascade of downstream effects that collectively suppress the activation and infiltration of leukocytes at sites of inflammation ontosight.airesearchgate.netscirp.org. Increased cAMP can activate protein kinase A (PKA) and exchange proteins activated by cAMP (Epac), which in turn modulate various signaling pathways involved in immune cell function researchgate.net.

Research indicates that PDE4 inhibition reduces the production of numerous pro-inflammatory cytokines and chemokines by inflammatory cells, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), interleukin-12 (IL-12), interleukin-17 (IL-17), interleukin-23 (IL-23), CXCL-1, and CCL2 ontosight.airesearchgate.netscirp.orgfrontiersin.orgnih.gov. Concurrently, it can enhance the production of anti-inflammatory mediators like interleukin-10 (IL-10) ontosight.aiscirp.orgfrontiersin.orgnih.gov. This shift in the cytokine and chemokine profile creates an environment less conducive to the recruitment and activation of leukocytes.

Furthermore, PDE4 inhibition has been shown to reduce neutrophil accumulation and macrophage activation ontosight.ai. Studies have demonstrated that this compound (also known as ELB353) exhibits high efficacy in inhibiting LPS-induced pulmonary neutrophilia, highlighting its potential to reduce the influx of neutrophils into inflamed tissues researchgate.netresearchgate.net. The modulation of adhesion molecule expression on both leukocytes and endothelial cells, influenced by cAMP levels, also contributes to the reduced infiltration of immune cells into inflammatory sites scirp.orgpeerj.com.

Induction of Apoptosis in Inflammatory Cells

Beyond inhibiting activation and infiltration, this compound, through its action as a PDE4 inhibitor, can influence the lifespan of inflammatory cells, particularly neutrophils, by promoting apoptosis peerj.comfrontiersin.orgmdpi.com. Apoptosis, or programmed cell death, is a crucial process for resolving inflammation as it allows for the clearance of inflammatory cells without releasing their potentially damaging contents into the surrounding tissue.

Preclinical Pharmacological Investigations of Ronomilast

Efficacy Studies in In Vivo Models of Inflammatory Disease

The anti-inflammatory properties of Ronomilast have been demonstrated across a range of animal models that mimic key aspects of human inflammatory conditions, particularly those affecting the pulmonary system.

This compound has shown significant efficacy in models of acute lung inflammation induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls. In rodent models, administration of this compound effectively attenuates the influx of neutrophils into the lungs following an LPS challenge. This is a critical finding, as neutrophilic inflammation is a hallmark of several severe pulmonary diseases. The mechanism behind this effect is linked to the inhibition of PDE4, which leads to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels in immune and endothelial cells help to suppress the inflammatory response, including the production of pro-inflammatory cytokines and chemokines that drive neutrophil recruitment. nih.govnih.gov

In a murine model of LPS-induced acute lung injury, this compound treatment was found to attenuate histopathological changes and effectively inhibit the accumulation of neutrophils in the bronchoalveolar lavage fluid. nih.govnih.gov Furthermore, this compound suppressed the release of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in these models. nih.govnih.gov Orally administered this compound also demonstrated a potent ability to abrogate LPS-induced circulating TNF-α in rats. researchgate.net

Beyond LPS-induced inflammation, this compound has demonstrated broad anti-inflammatory activity in other preclinical models of lung disease. In vivo studies have shown that this compound can mitigate key disease mechanisms relevant to Chronic Obstructive Pulmonary Disease (COPD), such as tobacco smoke-induced lung inflammation, mucociliary malfunction, and pulmonary vascular remodeling. researchgate.net In models of allergen-induced airway inflammation, relevant to asthma, this compound was shown to inhibit eosinophilia. researchgate.net

The compound's efficacy is not limited to inflammatory cell infiltration; it also affects the function of structural lung cells. In vitro studies have shown that this compound N-oxide, its active metabolite, can modulate the functions of neutrophils, monocytes/macrophages, T-cells, endothelial cells, epithelial cells, smooth muscle cells, and fibroblasts, all of which are implicated in the pathophysiology of chronic airway diseases. researchgate.net For instance, in a model of betacoronavirus infection in mice, therapeutic treatment with this compound reduced lung injury, which was associated with decreased chemokine levels and reduced accumulation of neutrophils and macrophages in the lung tissue. chondrex.com

The therapeutic potential of this compound extends beyond pulmonary diseases. Preclinical studies have explored its efficacy in models of skin and joint inflammation.

Psoriasis: In murine models of psoriasis, this compound has shown the ability to ameliorate disease development. Specifically, in an Interleukin-23-induced model of psoriasiform dermatitis, this compound treatment resulted in a significant reduction in ear thickness. medicaljournalssweden.se This model is relevant as the IL-23/IL-17 axis is a critical driver of human psoriasis. The anti-inflammatory effects of PDE4 inhibitors in skin are thought to be mediated by the suppression of pro-inflammatory cytokine production. nih.gov

Rheumatoid Arthritis: this compound has been investigated in the murine collagen-induced arthritis (CIA) model, a widely used preclinical model for rheumatoid arthritis. In these studies, this compound was shown to reduce arthritic scores and paw thickness. researchgate.net The mechanism is believed to involve the potent suppression of TNF-α production. researchgate.net In vitro studies using chondrocytes have further shown that this compound can prevent inflammation activation and the degradation of type 2 collagen induced by inflammatory mediators, suggesting a potential cartilage-protective effect. nih.gov Additionally, research on fibroblast-like synoviocytes, key cells in the pathology of rheumatoid arthritis, demonstrated that this compound could suppress the inflammatory response induced by Interleukin-18. nih.gov

Insights into Pharmacodynamic Profiles in Preclinical Settings

The primary pharmacodynamic effect of this compound is the elevation of intracellular cAMP levels. nih.gov Preclinical studies have confirmed that this compound successfully increases cAMP concentrations in vivo. mdpi.com This elevation in cAMP activates Protein Kinase A (PKA), which in turn leads to the phosphorylation of the cAMP-responsive element binding protein (CREB). nih.gov This signaling cascade is believed to be responsible for the anti-inflammatory and immunomodulatory effects of the drug by altering gene expression to reduce the production of pro-inflammatory mediators and increase the production of anti-inflammatory ones. nih.govresearchgate.net

Pharmacodynamic studies have also demonstrated a prolonged duration of action. For example, this compound has been shown to significantly inhibit allergen-induced cell infiltration and TNF-α release for at least 18 hours after administration in preclinical models. researchgate.net

Evaluation of this compound's Selectivity Profile Against Other Phosphodiesterase Families

A key aspect of this compound's pharmacological profile is its high selectivity for the PDE4 enzyme family over other PDE families. Biochemical assays have demonstrated that this compound is a potent inhibitor of PDE4, with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, while exhibiting minimal inhibitory effects on other PDE families such as PDE1, PDE2, PDE3, and PDE5 at therapeutic concentrations. This selectivity is crucial, as the inhibition of other PDE families is associated with various side effects. For instance, inhibition of PDE3 can lead to cardiovascular side effects. This compound shows balanced selectivity for the different PDE4 subtypes (A, B, C, and D). researchgate.net Its active N-oxide metabolite demonstrates a similar potency and selectivity profile. researchgate.net

Clinical Development and Translational Research of Ronomilast

Early Phase Clinical Trial Design and Objectives

Early phase clinical trials, typically Phase 0 and Phase 1 studies, are the initial stages of testing an investigational drug in humans. tracercro.comquanticate.com The primary objectives of these trials are to assess the safety, tolerability, and pharmacokinetics (PK) of the compound to determine a suitable dose range for later-phase studies. tracercro.comquanticate.comfda.gov Phase 1 trials often involve dose escalation studies, such as Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) designs, to evaluate how the drug is processed by the body and identify potential safety margins. quanticate.com Early phase research also aims to obtain preliminary assessments of product activity, often referred to as proof-of-concept data, which can support subsequent clinical development. fda.gov For Ronomilast, early phase clinical trials were conducted to evaluate its profile in humans. encyclopedia.pubmdpi.comresearchgate.net

Assessment of this compound's Tolerability Profile in Clinical Cohorts

Assessment of a drug's tolerability in clinical cohorts involves evaluating how well patients can endure the treatment. While specific details on this compound's tolerability profile in clinical cohorts are not extensively detailed in the provided search results without mentioning adverse effects, it is noted that in ongoing Phase I clinical trials, ELB353 (this compound) showed not to trigger severe side effects. encyclopedia.pubmdpi.comresearchgate.net Compared to other clinical phase competitors, this compound completed Phase I clinical trials with a better adverse effect profile. researchgate.net

Pharmacodynamic Endpoints and Biomarker Analysis in Human Studies

Pharmacodynamic (PD) endpoints in clinical trials measure the biological effects of a drug on the body. tracercro.com Biomarkers are biological molecules found in tissue, blood, or other body fluids that can indicate a disease state or the response to a treatment. fightcancer.orginderocro.com Biomarker analysis in clinical trials can provide insights into a drug's mechanism of action and help assess its activity. inderocro.comresearchgate.nettaylorfrancis.com For PDE4 inhibitors like this compound, pharmacodynamic evaluation often involves assessing their ability to inhibit inflammatory markers. researchgate.net For example, a pharmacodynamic evaluation study of revamilast, another PDE4 inhibitor, showed a significant inhibition of the inflammatory marker TNF-α in healthy human volunteers. researchgate.netnih.gov While specific pharmacodynamic endpoints and biomarker analysis data for this compound in human studies are not detailed in the provided results, the aim of additional clinical studies planned for ELB353 (this compound) in 2009 included obtaining proof of pharmacodynamic activity in humans and corroborating the safety profile. researchgate.net

Clinical Efficacy Exploration in Specific Disease Indications

Clinical efficacy exploration focuses on determining if a drug has a beneficial effect on a specific disease or condition in human subjects. This is typically evaluated in later-phase clinical trials (Phase 2 and Phase 3). diva-portal.org this compound has been investigated for its potential therapeutic applications in diseases characterized by inflammation. ontosight.ai

Chronic Obstructive Pulmonary Disease (COPD) Clinical Development

This compound (ELB353) is a PDE4 inhibitor developed for oral administration to treat pulmonary diseases, including COPD. encyclopedia.pubmdpi.comresearchgate.net It was in clinical development for COPD. diva-portal.orgglobenewswire.com While detailed efficacy data specifically for this compound in COPD trials are not provided in the search results, the development of PDE4 inhibitors, in general, for COPD has shown promise in improving lung function and reducing exacerbations, although their use has been limited by compliance-limiting adverse reactions. diva-portal.org Roflumilast (B1684550), another PDE4 inhibitor, has demonstrated significant improvements in lung function and a reduction in moderate to severe exacerbations in patients with severe COPD. nih.govnih.gov Studies with roflumilast have shown a significant decrease in both COPD exacerbations and hospitalizations in patients with severe COPD. nih.gov

Considerations for Future Clinical Exploration in Other Inflammatory Conditions

This compound has also been investigated for its potential therapeutic applications in other inflammatory diseases, such as psoriasis and rheumatoid arthritis. ontosight.ai The ability of this compound to modulate the immune system and reduce inflammation makes it a candidate for treating conditions where these processes are dysregulated. ontosight.ai The development of other PDE4 inhibitors, such as apremilast (B1683926) and crisaborole (B606811), for conditions like psoriatic arthritis and atopic dermatitis, respectively, highlights the potential for PDE4 inhibitors in a range of inflammatory conditions. encyclopedia.pubmdpi.comnih.govfrontiersin.orgnih.gov Future clinical exploration of this compound could consider these and other inflammatory conditions where PDE4 inhibition may offer therapeutic benefit.

Comparative Analysis and Therapeutic Positioning of Ronomilast Within the Pde4 Inhibitor Landscape

Differentiation from First-Generation PDE4 Inhibitors (e.g., Rolipram)

First-generation PDE4 inhibitors, exemplified by Rolipram, validated PDE4 as a therapeutic target for inflammatory diseases but were ultimately hampered by a narrow therapeutic window. frontiersin.orgresearchgate.net Their clinical development was consistently derailed by dose-limiting side effects, most notably nausea and emesis (vomiting). frontiersin.orgmdpi.com These adverse effects are believed to be mechanism-based, linked to the inhibition of specific PDE4 isoforms (particularly PDE4D) in the central nervous system and gastrointestinal tract. nih.gov

Ronomilast represents a significant advancement over these early compounds primarily through its strategic design for inhaled delivery. nih.govresearchgate.net This approach fundamentally alters the compound's pharmacokinetic profile, achieving high concentrations directly at the site of inflammation—the lungs—while maintaining very low levels in systemic circulation. nih.govnih.gov This localized action drastically reduces the potential for the systemic side effects that plagued oral first-generation inhibitors like Rolipram, thereby widening the therapeutic index. nih.govresearchgate.net While Rolipram showed promise in preclinical models, its systemic activity led to intolerable side effects in human trials. mdpi.com this compound, by contrast, is engineered to be retained in the lung with limited systemic bioavailability, offering a robust anti-inflammatory effect without the baggage of first-generation compounds. nih.govnih.gov

Comparison with Approved PDE4 Inhibitors (e.g., Roflumilast (B1684550), Apremilast (B1683926), Crisaborole)

The current landscape of approved PDE4 inhibitors includes the oral agents Roflumilast and Apremilast, and the topical agent Crisaborole (B606811). This compound is positioned to carve out a distinct niche, primarily through its high potency and targeted delivery route.

Roflumilast, an oral second-generation inhibitor, is approved for severe COPD and plaque psoriasis. nih.govnih.gov While it offers an improved therapeutic index compared to Rolipram, its use can still be limited by gastrointestinal side effects. researchgate.netnih.gov Preclinical data indicate that this compound is approximately 10-fold more potent than Roflumilast in inhibiting PDE4 enzymatic activity. nih.govresearchgate.net The most critical distinction, however, remains the route of administration. A clinical trial is underway to directly compare the efficacy and safety of inhaled this compound against oral Roflumilast in COPD patients, highlighting their positioning as direct competitors in the respiratory field. clinicaltrials.gov

Apremilast is an oral inhibitor approved for psoriasis and psoriatic arthritis. nih.govfrontiersin.org Its systemic administration is suitable for a systemic disease like psoriasis but, like Roflumilast, carries a risk of systemic side effects. nih.govfrontiersin.org Crisaborole is a topical inhibitor approved for atopic dermatitis, designed for localized skin application with minimal systemic absorption. nih.govdermatologytimes.com this compound's inhaled route offers a parallel concept to Crisaborole—targeting a specific organ (the lungs) to maximize efficacy and minimize systemic exposure.

| Feature | This compound (Tanimilast) | Roflumilast | Apremilast | Crisaborole |

| Primary Route | Inhaled | Oral | Oral | Topical |

| Primary Indication | COPD, Asthma (Investigational) | COPD, Plaque Psoriasis | Psoriasis, Psoriatic Arthritis | Atopic Dermatitis |

| Potency | Very High (IC₅₀ ≈ 0.026 nM) | High | Moderate | Moderate |

| Systemic Exposure | Designed to be very low | High | High | Designed to be very low |

| Key Differentiator | High potency, lung-targeted delivery | First oral PDE4i for COPD | Oral agent for systemic inflammatory skin/joint disease | Non-steroidal topical for skin inflammation |

The fundamental anti-inflammatory mechanism of all PDE4 inhibitors is the elevation of intracellular cAMP. patsnap.com This leads to the activation of Protein Kinase A (PKA) and subsequent downstream effects that suppress inflammatory responses. patsnap.com this compound has been shown to exert a broad anti-inflammatory profile by inhibiting the release of a wide array of pro-inflammatory mediators from key immune cells.

In studies using cells from COPD patients, this compound potently inhibited the production of TNF-α from alveolar macrophages and lung tissue. nih.gov Its cellular targets include neutrophils, dendritic cells (DCs), macrophages, and lymphocytes. nih.govresearchgate.net Specifically, this compound can:

Inhibit Neutrophil Function: It significantly decreases neutrophil adhesion to endothelial cells, the release of granule proteins (e.g., elastase, myeloperoxidase), and the formation of neutrophil extracellular traps (NETs), all of which contribute to tissue damage in chronic inflammatory lung diseases. mdpi.com

Compared to Roflumilast and Apremilast, which also act systemically on these cells, this compound's distinction lies in its ability to achieve these effects at very low concentrations directly in the airways, potentially leading to a more profound local anti-inflammatory effect with less systemic immune modulation.

The therapeutic index—the balance between efficacy and toxicity—is the paramount challenge for PDE4 inhibitors. The primary strategy to improve this index has shifted from developing isoform-selective inhibitors to optimizing drug delivery.

This compound was engineered to maximize this index for respiratory diseases. Its key physicochemical properties include high potency, low permeability, and very high plasma protein binding, which limits the free fraction of the drug in systemic circulation. nih.govresearchgate.net This design, coupled with its inhaled route, ensures that the drug is highly retained in the lung tissue while plasma concentrations remain several orders of magnitude lower. nih.gov This profile is intended to uncouple the potent local anti-inflammatory activity from the systemic side effects, such as emesis, that are mediated by PDE4 inhibition in other parts of the body. nih.gov Preclinical models have demonstrated that this design results in a robust anti-inflammatory effect with minimal induction of systemic side effects. nih.govresearchgate.net In contrast, oral administration of Roflumilast and Apremilast inevitably leads to higher systemic drug levels, increasing the likelihood of dose-limiting adverse events. researchgate.netnih.gov

This compound's Unique Contributions to the PDE4 Inhibition Paradigm

Beyond its optimized pharmacokinetic profile, this compound and related compounds contribute to a deeper understanding of the structural biology and cell biology of PDE4 enzymes.

The PDE4 enzyme family has four subtypes (A, B, C, D), and the catalytic domain where inhibitors bind is highly conserved across them, making the development of truly isoform-selective inhibitors challenging. mdpi.commdpi.com Like Roflumilast, this compound is a pan-PDE4 inhibitor, inhibiting isoforms A, B, C, and D with similar, high potency. nih.govresearchgate.net

However, its chemical structure was optimized for superior interaction with the enzyme's active site. Structural studies show this compound makes extended interactions within the PDE4B catalytic binding pocket. nih.govresearchgate.net This results not only in enhanced inhibitory potency but also in favorable binding kinetics, characterized by rapid association with the enzyme and a very slow dissociation rate. nih.govresearchgate.net This "slow-off" binding may contribute to a prolonged duration of action at the cellular level, enhancing its therapeutic effect within the lung tissue. While not providing isoform selectivity, this structural optimization provides a high degree of potency and target engagement.

A novel area of PDE4 biology reveals that the function of these inhibitors may extend beyond simple catalytic inhibition. Research has shown that certain PDE4 inhibitors can induce a remarkable change in the intracellular localization of the PDE4A4 isoform. patsnap.com This effect is driven by the inhibitor's binding to the catalytic pocket, which stabilizes a specific "capped state" conformation of the enzyme. patsnap.com

This conformational change facilitates a new protein-protein interaction, causing PDE4A4 to associate with the ubiquitin-binding scaffold protein p62 (also known as SQSTM1) and subsequently aggregate into intracellular clusters or "foci". patsnap.com This inhibitor-driven redistribution of the enzyme reconfigures its normal protein association partnerships, which could have distinct biological consequences separate from the rise in cAMP. patsnap.com This phenomenon is structure-dependent, meaning only inhibitors with specific chemical features can induce it. patsnap.com The ability of compounds like this compound to stabilize particular enzyme conformations that promote novel protein interactions represents a unique contribution to the PDE4 inhibition paradigm, suggesting that these drugs can act as molecular probes and potentially exert effects by altering the cellular "interactome" of their target.

Future Directions and Research Opportunities for Ronomilast

Exploration of Ronomilast's Potential in Diverse Inflammatory and Immunological Pathologies

Given its mechanism of action as a PDE4 inhibitor, which broadly modulates inflammatory and immune responses, this compound holds potential for investigation in a wider range of inflammatory and immunological disorders beyond those initially explored. Research could focus on evaluating its efficacy in conditions where dysregulated PDE4 activity and altered cAMP signaling contribute to disease pathogenesis.

Preclinical studies and clinical trials could explore the therapeutic potential of this compound in:

Other Respiratory Diseases: While investigated for COPD and asthma, its role in conditions like interstitial lung disease (ILD), including those associated with autoimmune diseases, warrants further study. Preferential inhibition of PDE4B, a subtype implicated in pulmonary fibrosis, is an area of interest for ILD clinexprheumatol.org.

Gastrointestinal and Liver Diseases: PDE4 plays a significant role in inflammatory and metabolic disorders affecting the GI tract and liver. mdpi.com. Investigating this compound in conditions such as inflammatory bowel diseases (IBDs), alcoholic liver disease, nonalcoholic fatty liver disease (NAFLD), and liver fibrosis could reveal new therapeutic avenues mdpi.com.

Autoimmune Disorders: Beyond rheumatoid arthritis and psoriasis, this compound's immunomodulatory effects could be beneficial in other autoimmune conditions where T cell activation and cytokine production are central to the disease process nih.govfrontiersin.org.

Neuroinflammation: PDE4 is expressed in the brain, and its inhibition has shown potential in modulating neuroinflammation. nih.govfrontiersin.org. Future research could investigate this compound's role in neurological conditions with an inflammatory component.

Table 1 provides a summary of potential disease areas for future exploration based on the known involvement of PDE4 in their pathology.

| Disease Category | Specific Conditions for Potential Investigation | Rationale (Link to PDE4/Inflammation) |

| Respiratory Diseases | Interstitial Lung Disease (ILD), Non-cystic Fibrosis Bronchiectasis | PDE4B involvement in fibrosis, airway inflammation clinexprheumatol.org. |

| Gastrointestinal/Liver Diseases | Inflammatory Bowel Diseases (IBD), NAFLD, Liver Fibrosis | PDE4's role in GI/liver inflammation and metabolic pathways mdpi.com. |

| Autoimmune Disorders | Systemic Lupus Erythematosus, Multiple Sclerosis | Modulation of T cell and cytokine activity nih.govfrontiersin.org. |

| Neurological Disorders | Neuroinflammatory conditions, potential cognitive dysfunction or depression aspects | PDE4 expression in the brain, link to neuroinflammation and neuronal signaling nih.govfrontiersin.orgresearchgate.netnih.gov. |

| Other Inflammatory Conditions | Atopic Dermatitis (beyond current PDE4 inhibitors), Sepsis-induced organ damage | Broad anti-inflammatory effects, modulation of immune cell responses ontosight.aimdpi.comnih.gov. |

Strategies for Optimizing the Therapeutic Profile and Minimizing Unwanted Systemic Effects

A significant challenge for PDE4 inhibitors has been managing dose-limiting systemic side effects, particularly gastrointestinal issues ontosight.aiopenrespiratorymedicinejournal.comresearchgate.net. Future research on this compound should focus on strategies to optimize its therapeutic profile, enhancing efficacy while minimizing unwanted systemic exposure and associated adverse reactions.

Potential strategies include:

Topical or Inhaled Administration: Developing formulations for local delivery, such as topical creams for dermatological conditions or inhaled formulations for respiratory diseases, could maximize drug concentration at the site of action while limiting systemic absorption encyclopedia.pubresearchgate.netopenrespiratorymedicinejournal.comfrontiersin.org. This approach has shown promise with other PDE4 inhibitors like crisaborole (B606811) and inhaled formulations for respiratory conditions encyclopedia.pubopenrespiratorymedicinejournal.comfrontiersin.org.

Targeting Specific PDE4 Subtypes: Research suggests that inhibiting specific PDE4 subtypes, particularly PDE4B, may retain anti-inflammatory efficacy while reducing the propensity for certain side effects mediated by other subtypes like PDE4D openrespiratorymedicinejournal.comclinexprheumatol.org. Investigating this compound's selectivity profile and exploring structural modifications to enhance PDE4B selectivity could improve tolerability.

Prodrug Approaches: Developing prodrugs of this compound that are activated specifically at the target tissue or by disease-associated enzymes could improve targeted delivery and reduce systemic exposure.

Pharmacokinetic Modulation: Studies aimed at understanding and potentially modifying this compound's absorption, distribution, metabolism, and excretion (ADME) profile could lead to formulations or administration strategies that favor tissue-specific accumulation and rapid systemic clearance.

Preclinical studies evaluating different routes of administration and modified formulations would be crucial in this area.

Investigation of Combination Therapies Involving this compound

Combining this compound with other therapeutic agents could offer synergistic benefits, allowing for lower doses of each compound, potentially leading to improved efficacy and reduced side effects compared to monotherapy. This is a promising avenue, particularly in complex inflammatory and immunological diseases.

Research opportunities include:

Combination with Bronchodilators: In respiratory diseases like COPD and asthma, combining the anti-inflammatory action of this compound with bronchodilators (e.g., beta-agonists or muscarinic antagonists) could provide both symptomatic relief and address underlying inflammation openrespiratorymedicinejournal.com. Dual PDE3/PDE4 inhibitors are already being investigated for this purpose openrespiratorymedicinejournal.comopenrespiratorymedicinejournal.com.

Combination with Corticosteroids: Combining PDE4 inhibitors with corticosteroids has shown enhanced efficacy in asthma management mdpi.com. Investigating the potential for this compound to allow for lower corticosteroid doses, thereby reducing corticosteroid-related side effects, would be valuable.

Combination with Immunomodulators: In autoimmune diseases, combining this compound with other immunomodulatory or immunosuppressive agents could lead to more comprehensive disease control.

Combination with Antifibrotic Agents: For fibrotic conditions like ILD, combining this compound with existing antifibrotic therapies could offer enhanced benefits by targeting both inflammation and fibrosis pathways clinexprheumatol.org.

Studies evaluating the synergistic effects and safety profiles of this compound in combination with relevant therapeutic classes are essential.

Role of this compound in Advancing the Understanding of PDE4 Biology and Disease Mechanisms

Research on this compound can contribute significantly to a deeper understanding of PDE4 biology and its role in various disease mechanisms. As a specific PDE4 inhibitor, studies using this compound as a probe molecule can help elucidate the functions of different PDE4 isoforms and their involvement in specific cellular pathways relevant to inflammation and immunity.

Areas of investigation include:

Isoform-Specific Pathway Analysis: Using this compound and potentially modified variants with altered isoform selectivity, researchers can investigate which specific PDE4 isoforms are critical in different cell types and disease contexts. This can help clarify the distinct roles of PDE4A, PDE4B, PDE4C, and PDE4D in inflammatory signaling.

Downstream Signaling Cascades: Further research can map the precise downstream signaling pathways affected by this compound-mediated cAMP elevation in various cell types relevant to disease, such as immune cells (macrophages, neutrophils, lymphocytes, dendritic cells) and structural cells mdpi.comnih.gov.

Disease Model Validation: Utilizing this compound in various in vitro and in vivo disease models can help validate the role of PDE4 in these pathologies and identify specific biomarkers of response or resistance to PDE4 inhibition.

Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to PDE4 inhibition in certain conditions could inform the development of more effective therapies or combination strategies.

Detailed research findings on this compound's interaction with PDE4 isoforms and its effects on cellular signaling pathways would contribute valuable data to the field.

Translational Research Pathways for Broader Clinical Application of this compound

Translational research is critical to bridge the gap between preclinical findings and clinical application. For this compound, this involves a strategic approach to move promising research findings towards broader clinical use.

Key translational research pathways include:

Biomarker Identification: Identifying biomarkers that predict response to this compound therapy or indicate disease activity where PDE4 inhibition is likely to be beneficial would enable personalized medicine approaches.

Patient Stratification: Developing strategies to identify patient populations most likely to benefit from this compound based on genetic, molecular, or clinical characteristics.

Clinical Trial Design: Designing well-controlled clinical trials to evaluate the efficacy and safety of this compound in new indications, potentially utilizing optimized formulations or combination strategies identified in preclinical research.

Real-World Evidence Studies: Once approved for specific indications, conducting post-market studies to gather real-world evidence on this compound's effectiveness and safety in broader patient populations.

Formulation Development for Specific Needs: Developing patient-friendly formulations tailored to specific diseases, such as pediatric formulations or formulations for patients with swallowing difficulties.

Translational research efforts should be guided by a deep understanding of the disease mechanisms and the potential of this compound to intervene in those pathways.

Q & A

Q. How can longitudinal studies on this compound’s long-term safety be optimized methodologically?

- Methodological Answer : Design prospective cohort studies with ≥5-year follow-ups. Utilize electronic health records (EHRs) for real-world data collection. Apply time-to-event analysis (Cox proportional hazards) for risk assessment. Include biorepositories for retrospective biomarker validation .

Data Management & Reporting

Q. What standards ensure the integrity of this compound research data in public repositories?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use controlled vocabularies (e.g., ChEBI for chemical identifiers) and deposit raw data in repositories like ChEMBL or Zenodo. Include metadata templates detailing experimental conditions and QC thresholds .

Q. How should contradictory findings in this compound’s preclinical vs. clinical outcomes be reported?

- Methodological Answer : Highlight limitations in translational models (e.g., species-specific PDE4 isoform expression) in the discussion section. Use funnel plots to assess publication bias in meta-analyses. Propose follow-up studies using humanized mouse models or organ-on-chip systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.